2-bromo-1-(3-methoxycyclobutyl)ethan-1-one, Mixture of diastereomers
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Overview
Description
2-bromo-1-(3-methoxycyclobutyl)ethan-1-one, Mixture of diastereomers, is an organic compound with the molecular formula C7H11BrO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a cyclobutyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one typically involves the bromination of 1-(3-methoxycyclobutyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(3-methoxycyclobutyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Formation of 1-(3-methoxycyclobutyl)ethan-1-amine or 1-(3-methoxycyclobutyl)ethan-1-thiol.
Reduction: Formation of 2-bromo-1-(3-methoxycyclobutyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one.
Scientific Research Applications
2-bromo-1-(3-methoxycyclobutyl)ethan-1-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of substitution products. The bromine atom acts as a leaving group, facilitating the nucleophilic attack. The methoxy group can also participate in various reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(3-methoxycyclopropyl)ethan-1-one: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2-bromo-1-(3-methoxycyclopentyl)ethan-1-one: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
2-bromo-1-(3-methoxycyclohexyl)ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
The unique feature of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs
Properties
IUPAC Name |
2-bromo-1-(3-methoxycyclobutyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-6-2-5(3-6)7(9)4-8/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJUAMUUZJSRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2156552-69-9 |
Source
|
Record name | 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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